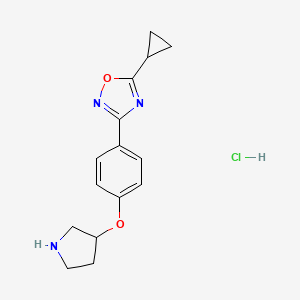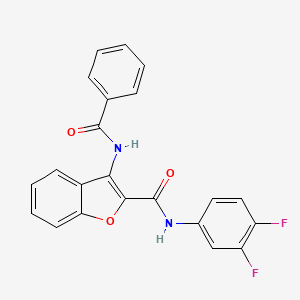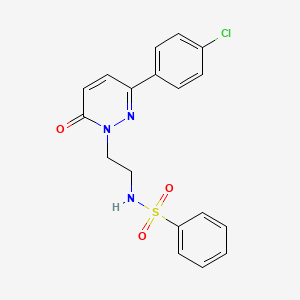
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. For example, sulfonamides can undergo reactions such as hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique
Enzyme Inhibition and Antioxidant Potential
A study highlighted the synthesis of novel Schiff bases of benzenesulfonamide and their subsequent screening for enzyme inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), alongside antioxidant potential evaluations. The findings revealed significant inhibition efficacy, particularly for compounds demonstrating a high percentage of inhibition against AChE and BChE, supported by molecular docking studies that reinforced these outcomes. This indicates the compound's potential utility in research focused on neurodegenerative diseases or conditions associated with oxidative stress (Kausar et al., 2019).
Anticancer Activity
Another dimension of its application is in anticancer research, where derivatives of benzenesulfonamide were synthesized and evaluated for their activity against various human cancer cell lines. Remarkable anticancer activity was noted, especially against leukemia and non-small cell lung cancer, showcasing the compound's potential as a lead for developing new anticancer agents. The acute toxicity study also indicated tolerability, suggesting its viability for further exploration in cancer research (Rathish et al., 2012).
Molecular Docking and Structure-Activity Relationships
The compound also plays a significant role in molecular docking and structure-activity relationship studies, as evidenced by research involving the synthesis of sulfonamide derivatives and their evaluation for biological activity. Such studies provide insights into the compound's binding modes and its potential inhibitory effects against specific enzymes or receptors, informing drug design and discovery processes (Fahim & Shalaby, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-8-6-14(7-9-15)17-10-11-18(23)22(21-17)13-12-20-26(24,25)16-4-2-1-3-5-16/h1-11,20H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYXUFIEHGLLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2720742.png)
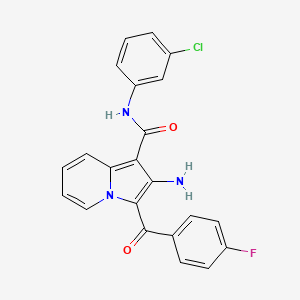
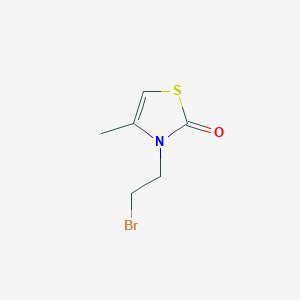

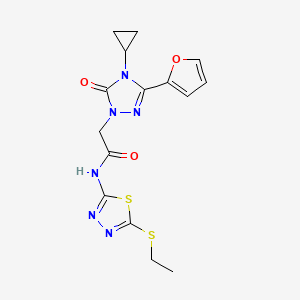
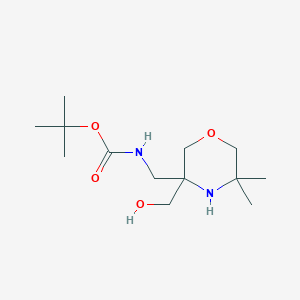


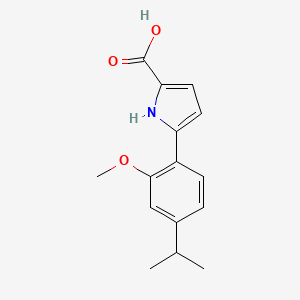


![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2720758.png)
